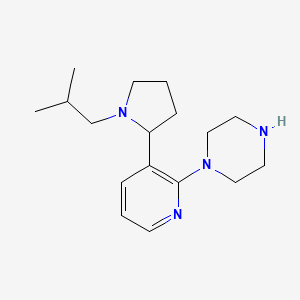

(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R)-1-フェニル-1-ピロリジン-1-イルエタンアミンは、アルキルアミン類に属する有機化合物です。これは、1つの不斉炭素原子を持つキラル分子であり、(1R)-1-フェニル-1-ピロリジン-1-イルエタンアミンと(1S)-1-フェニル-1-ピロリジン-1-イルエタンアミンの2つのエナンチオマーとして存在します。この化合物は、化学および生物学の分野で幅広い用途があります。

準備方法

合成経路と反応条件: (1R)-1-フェニル-1-ピロリジン-1-イルエタンアミンの合成は、さまざまな方法によって実現できます。一般的なアプローチの1つは、オスミウム触媒反応を用いて1-フェニルシクロヘキセンを不斉ジヒドロキシ化するものです。このプロセスには、フェリシアン化カリウム、無水炭酸カリウム、メタンスルホンアミド、オスミウム酸カリウム二水和物、およびtert-ブチルアルコールの使用が含まれます。 反応混合物を2日間激しく撹拌すると、目的の生成物が生成されます .

工業的製造方法: (1R)-1-フェニル-1-ピロリジン-1-イルエタンアミンの工業的製造は、通常、上記と同様の反応条件を用いた大規模合成を行います。このプロセスは、高収率と高純度のために最適化されており、さまざまな用途に必要な基準を満たす化合物を保証します。

化学反応の分析

反応の種類: (1R)-1-フェニル-1-ピロリジン-1-イルエタンアミンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、特定の用途のために化合物の構造と特性を修飾するために不可欠です。

一般的な試薬と条件: (1R)-1-フェニル-1-ピロリジン-1-イルエタンアミンの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応条件は、目的の生成物に応じて異なり、温度、溶媒、反応時間は重要な要素です。

生成される主要な生成物: (1R)-1-フェニル-1-ピロリジン-1-イルエタンアミンの反応から生成される主要な生成物は、特定の反応条件によって異なります。たとえば、酸化反応はケトンまたはアルデヒドを生じることがあり、還元反応はアルコールまたはアミンを生じることができます。

科学研究への応用

(1R)-1-フェニル-1-ピロリジン-1-イルエタンアミンは、数多くの科学研究に応用されています。 これは、アルキルアルデヒドへのジエチル亜鉛の不斉付加におけるキラル触媒として機能し、光学活性な化合物を生成します。また、薬物の合成、香水の製造、生化学的および生理学的プロセスの研究にも使用されます。 さらに、光学分割、ケトンの不斉還元、および高速液体クロマトグラフィー(HPLC)におけるキラル固定相としても使用されます.

科学的研究の応用

(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine has numerous scientific research applications. It serves as a chiral catalyst in the enantioselective addition of diethylzinc to arylaldehydes, producing optically active compounds. It is also used in the synthesis of drugs, the manufacture of perfumes, and the study of biochemical and physiological processes. Additionally, it is utilized in optical resolution, enantioselective reduction of ketones, and as a chiral stationary phase in high-performance liquid chromatography (HPLC).

作用機序

(1R)-1-フェニル-1-ピロリジン-1-イルエタンアミンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、受容体または酵素に結合してその活性を調節することにより、その効果を発揮します。 この相互作用は、標的および化合物が使用される状況に応じて、さまざまな生理学的および生化学的応答を引き起こす可能性があります .

類似の化合物との比較

(1R)-1-フェニル-1-ピロリジン-1-イルエタンアミンは、(1R)-1-フェニルエタンアミンや(1R,2S)-1-フェニル-2-(1-ピロリジニル)プロパン-1-オールなどの他の類似の化合物と比較できます 。これらの化合物は構造的に似ていますが、特定の官能基と立体化学が異なります。(1R)-1-フェニル-1-ピロリジン-1-イルエタンアミンの独自の特性は、キラル触媒としての使用や不斉合成など、特定の用途において特に価値があります。

類似化合物との比較

(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine can be compared with other similar compounds, such as (1R)-1-phenylethanamine and (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol . These compounds share structural similarities but differ in their specific functional groups and stereochemistry. The unique properties of this compound make it particularly valuable for certain applications, such as its use as a chiral catalyst and in enantioselective synthesis.

特性

分子式 |

C12H18N2 |

|---|---|

分子量 |

190.28 g/mol |

IUPAC名 |

(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine |

InChI |

InChI=1S/C12H18N2/c1-12(13,14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10,13H2,1H3/t12-/m1/s1 |

InChIキー |

BDHVAROEPHSXEN-GFCCVEGCSA-N |

異性体SMILES |

C[C@@](C1=CC=CC=C1)(N)N2CCCC2 |

正規SMILES |

CC(C1=CC=CC=C1)(N)N2CCCC2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)

![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)

![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)

![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)

![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)